Silane, trimethyl(2-naphthalenyloxy)-
CAS No.: 18081-08-8
Cat. No.: VC21064583
Molecular Formula: C13H16OSi
Molecular Weight: 216.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 18081-08-8 |
|---|---|
| Molecular Formula | C13H16OSi |
| Molecular Weight | 216.35 g/mol |
| IUPAC Name | trimethyl(naphthalen-2-yloxy)silane |
| Standard InChI | InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
| Standard InChI Key | HJWDNWKQENUSKL-UHFFFAOYSA-N |
| SMILES | C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 |
| Canonical SMILES | C[Si](C)(C)OC1=CC2=CC=CC=C2C=C1 |
Introduction
Chemical Identity and Structural Properties
Silane, trimethyl(2-naphthalenyloxy)- is an organosilicon compound formally known by its IUPAC name trimethyl(naphthalen-2-yloxy)silane. The compound features a trimethylsilyl group connected to the 2-position of naphthalene through an oxygen bridge. This structural arrangement creates a molecule with specific chemical reactivity and physical properties that make it useful in various applications.
Basic Chemical Information
The compound possesses well-defined chemical properties that are summarized in the following table:
| Property | Value |
|---|---|
| CAS Registry Number | 18081-08-8 |
| Molecular Formula | C₁₃H₁₆OSi |
| Molecular Weight | 216.35 g/mol |
| IUPAC Name | trimethyl(naphthalen-2-yloxy)silane |
| Standard InChI | InChI=1S/C13H16OSi/c1-15(2,3)14-13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 |
| Standard InChIKey | HJWDNWKQENUSKL-UHFFFAOYSA-N |
| SMILES Notation | CSi(C)OC1=CC2=CC=CC=C2C=C1 |
| PubChem Compound ID | 519513 |
The molecular structure of this compound features a naphthalene ring connected to a silicon atom through an oxygen atom at the 2-position of the naphthalene system. The silicon atom is further bonded to three methyl groups, creating the trimethylsilyl moiety that contributes significantly to the compound's reactivity profile.
Physical Properties
Applications in Materials Science
Silane, trimethyl(2-naphthalenyloxy)- finds applications in various fields, with particular importance in materials science and organic synthesis.
Precursor for Functional Materials
One of the primary applications of this compound is as a precursor for creating functional materials. The silane functionality allows it to serve as a building block for developing siloxane networks or hybrid organic-inorganic materials that combine the properties of the organic naphthalene component with the inorganic siloxane structure.
Chemical Reactivity
The chemical behavior of Silane, trimethyl(2-naphthalenyloxy)- is characterized by its distinct functional groups: the trimethylsilyl moiety and the naphthalene ring system connected through an oxygen atom.
Silicon-Oxygen Bond Reactivity
The Si-O bond in this compound is susceptible to hydrolysis under acidic or basic conditions, which can lead to cleavage and regeneration of the parent 2-naphthol. This reactivity makes it useful in protection-deprotection strategies in organic synthesis, where temporary masking of a hydroxyl group might be necessary.
Aromatic System Reactivity
Research Developments
Research involving Silane, trimethyl(2-naphthalenyloxy)- and related compounds continues to evolve, with scientists exploring new applications and synthetic methodologies.
Organic Synthesis Applications
In the field of organic synthesis, related compounds have been utilized in the development of stereospecific reactions. For instance, researchers have explored nickel-catalyzed transformations of enol ether derivatives containing naphthalene moieties to create structurally complex molecules with controlled stereochemistry .
Analytical Identification
The identification and characterization of Silane, trimethyl(2-naphthalenyloxy)- typically involve multiple analytical techniques that provide complementary information about its structure and purity.
Spectroscopic Methods
Common spectroscopic methods for characterizing this compound would include:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR would show characteristic signals for the aromatic protons of the naphthalene ring and the methyl groups attached to silicon.
-
Infrared Spectroscopy (IR): Would display characteristic bands for Si-C and Si-O stretching vibrations, as well as aromatic C=C stretching from the naphthalene moiety.
-
Mass Spectrometry (MS): Would typically show a molecular ion peak at m/z 216, corresponding to the molecular weight, along with characteristic fragmentation patterns including the trimethylsilyl fragment at m/z 73.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume